molecular formula C13H16FNO4 B182665 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid CAS No. 142121-94-6

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid

Cat. No.: B182665
CAS No.: 142121-94-6
M. Wt: 269.27 g/mol
InChI Key: TZLSBVFCNSTXHR-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and an amino acetic acid moiety

Scientific Research Applications

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known that tert-butoxycarbonyl (boc)-protected amino acids, such as this compound, are often used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid, is likely to participate in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide bond formation. It prevents unwanted side reactions, thereby ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. In this process, the Boc group is removed under acidic conditions, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid. This leads to the formation of dipeptides, tripeptides, and so on .

Result of Action

The primary result of the action of this compound is the formation of peptides through peptide synthesis. The compound, as a Boc-protected amino acid, contributes to the formation of the peptide chain, which can then participate in various biological functions depending on the sequence of the amino acids in the peptide .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group and hence the peptide synthesis. Additionally, temperature and solvent can also influence the efficiency of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the fluorophenyl group. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-fluoroaniline to form the Boc-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid: This compound has a similar structure but includes a chloro substituent.

    2-((tert-Butoxycarbonyl)amino)-2-(3-fluorophenyl)propanoic acid: This compound has a propanoic acid moiety instead of acetic acid.

Properties

IUPAC Name

2-[3-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLSBVFCNSTXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622723
Record name N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142121-94-6
Record name N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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